molecular formula C9H12N2O2 B1518898 3-(4-Aminophenoxy)propanamide CAS No. 121489-79-0

3-(4-Aminophenoxy)propanamide

Cat. No. B1518898
M. Wt: 180.2 g/mol
InChI Key: CYFJIKZBCBBFIS-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)propanamide is an organic compound with the molecular formula C9H12N2O2 . It belongs to the class of substituted amides and contains an aromatic ring and an amide functional group .


Molecular Structure Analysis

The molecular structure of 3-(4-Aminophenoxy)propanamide consists of a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

3-(4-Aminophenoxy)propanamide is a powder at room temperature . It has a molecular weight of 180.21 .

Scientific Research Applications

Pharmacokinetics and Metabolism in Drug Development

A study on the pharmacokinetics and metabolism of S-1, a compound with a similar functional group, highlights its potential in the development of therapeutic agents for androgen-dependent diseases. This research demonstrates the compound's low clearance, moderate volume of distribution, and extensive metabolism in rats, suggesting its suitability for preclinical development (Wu et al., 2006).

Catalytic Systems in Organic Synthesis

Research into bulky alkylaminophenol chelates with high potential for functionalization illustrates the importance of aminophenols in coordinating first-row transition metals. Such compounds, by enabling selective synthesis and bioactivation, offer valuable insights into responsive systems in coordination chemistry (Olesiejuk et al., 2018).

Anticancer Activity

Another study identifies novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide exhibiting significant antioxidant and anticancer activities against various cancer cell lines. This suggests that aminophenol derivatives could be potent therapeutic agents, offering a starting point for the development of new anticancer drugs (Tumosienė et al., 2020).

Antioxidant Properties

The antioxidant properties of phenolic acids, such as Chlorogenic Acid (CGA), derived from similar phenolic compounds, demonstrate their role in offering protective, therapeutic effects against oxidative stress-related diseases. Such compounds, with their significant antioxidant, anti-inflammatory, and neuroprotective activities, underscore the potential health benefits and therapeutic applications of phenolic and aminophenol derivatives (Naveed et al., 2018).

SIRT2 Inhibition

A series of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides based on aminophenol structures were designed to target SIRT2, an enzyme involved in aging and metabolic regulation. This research highlights the potential for designing smaller, more selective inhibitors, opening new avenues for therapeutic intervention in diseases related to aging and metabolism (Kiviranta et al., 2007).

Safety And Hazards

The safety information for 3-(4-Aminophenoxy)propanamide indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(4-aminophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFJIKZBCBBFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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